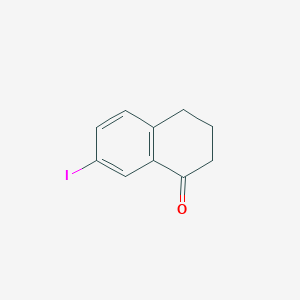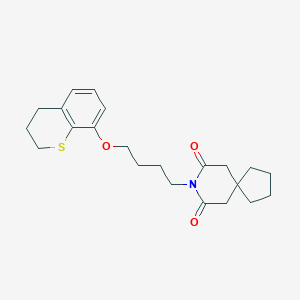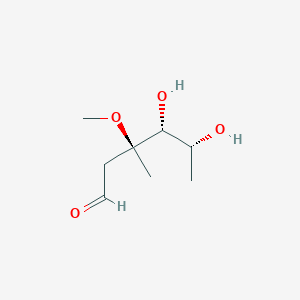
Cladinose
Übersicht
Beschreibung
Cladinose is a branched-chain sugar commonly found in macrolide antibiotics such as erythromycins and azithromycins. It is a neutral sugar that plays a crucial role in the biological activity of these antibiotics. The presence of this compound in the macrolide structure is significant for the antimicrobial properties of these compounds .
Synthesis Analysis
The synthesis of this compound and its analogues has been a subject of interest due to its importance in the field of antibiotics. A variety of methods have been developed to synthesize this compound efficiently. One approach involves the enantioselective desymmetrization of 2-propenylglycerol using imine-CuCl2 catalysts to create the stereogenic quaternary center . Another method includes the use of stereoselective aldol methodology, where reactions of (S)-2-benzyloxypropanal with various enolates and ketene acetals have been studied to produce this compound . Additionally, a highly stereocontrolled synthesis of this compound has been achieved through the addition of methyl anion to 2,6-anhydro-2-thio sugar structures .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its branched-chain configuration, which is essential for the activity of macrolide antibiotics. The synthesis of purine nucleosides of L-cladinose has been carried out, and the structure of these nucleosides was determined using elemental analyses, ultraviolet absorption, and proton magnetic resonance spectra, as well as optical rotatory dispersion .
Chemical Reactions Analysis
This compound undergoes various chemical reactions during the synthesis of macrolide antibiotics. For instance, this compound analogues of carbomycin B have been synthesized by regio- and stereoselective introduction of this compound into the ethylene acetal of demycarosylcarbomycin B . Moreover, the synthesis of 4-O-alkyl-L-cladinose analogues has been performed without glycosylations, where two hydroxyl groups in mycarose were successively alkylated .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are crucial for the stability and efficacy of macrolide antibiotics. A quantitative analysis of this compound and methylcladinoside by densitometry of thin-layer chromatograms has been developed, which is particularly useful for stability studies of erythromycin derivatives in an acid medium . The synthesis of this compound replacement analogues has led to the discovery of nonpeptide LHRH antagonists with potent biological activity, demonstrating the significance of this compound in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Cladinose-haltige Makrolide, wie z. B. Clarithromycin, zeigen starke antibakterielle Wirkungen. Sie hemmen die bakterielle Proteinsynthese, indem sie an die 50S-Untereinheit von Ribosomen binden und die Peptidverlängerung stören. This compound trägt zur Bindungsaffinität und Spezifität dieser Antibiotika bei .
Resistenzmechanismen
Das Verständnis, wie this compound die Antibiotikaresistenz beeinflusst, ist entscheidend. Mutationen in der rRNA (ribosomale RNA) an den Positionen A2058 und A2059 können zu Resistenzen gegen strukturell nicht verwandte MLS B (Makrolid-Lincosamid-Streptogramin B)-Antibiotika führen. This compound spielt eine Rolle bei der Aufrechterhaltung einer engen Bindung an das Ribosom, und sein Fehlen aufgrund von Mutationen reduziert die Wirksamkeit des Antibiotikums .
Makrolid-Derivate
Forscher haben this compound-haltige Makrolide modifiziert, um neue Derivate zu schaffen. Zum Beispiel sind Ketolide durch die Einführung einer Ketogruppe nach der Entfernung von this compound entstanden. Telithromycin, ein Ketolid, erhielt die Marktzulassung. Diese Derivate bieten eine verbesserte Pharmakokinetik und Aktivität gegen resistente Stämme .
Entzündungshemmende Eigenschaften
Über ihre antibakterielle Wirkung hinaus weisen Makrolide (einschließlich this compound-haltiger) entzündungshemmende Eigenschaften auf. Sie modulieren Immunantworten, reduzieren die Zytokinproduktion und unterdrücken Entzündungen. Diese Eigenschaften haben potenzielle Anwendungen bei der Behandlung chronisch-entzündlicher Erkrankungen .
Antivirale Forschung
Während Makrolide in erster Linie antibakteriell wirken, untersuchen einige Studien ihr antivirales Potenzial. This compound-haltige Makrolide können die Virusreplikation hemmen oder die Immunantwort des Wirts modulieren. Die Untersuchung ihrer Wirkungen gegen spezifische Viren könnte wertvolle Erkenntnisse liefern .
Arzneimittel-Abgabesysteme
Forscher haben this compound als funktionelle Gruppe für die Arzneimittelabgabe eingesetzt. Durch die Konjugation von Makroliden mit this compound an Nanopartikel oder andere Träger wird eine gezielte Arzneimittelabgabe möglich. Dieser Ansatz verbessert die Stabilität, Bioverfügbarkeit und Gewebespezifische Anreicherung des Arzneimittels .
Wirkmechanismus
Target of Action
Cladinose, a hexose deoxy sugar, is found in several antibiotics such as erythromycin . It is attached to the macrolide ring, which is the primary target of its action . The macrolides and ketolides, which include this compound, inhibit protein synthesis by targeting the bacterial ribosome . They bind at the nascent peptide exit tunnel and partially occlude it .
Mode of Action
The mode of action of this compound involves its interaction with the bacterial ribosome. Macrolide antibiotics, regardless of their generation, inhibit protein synthesis by blocking nascent protein progression through the exit tunnel adjacent to the peptidyl transferase center in the prokaryotic 50S ribosomal subunit . This action crucially depends on the nascent protein sequence and on the antibiotic structure .
Biochemical Pathways
In the biodegradation process of pharmaceutical compounds, fungi have two main pathways: extracellular lignin-degrading enzymes, and internal metabolic mechanisms mediated by cytochrome P450 . Erythromycin, which contains this compound, is processed by the cytochrome P450 enzymes .
Pharmacokinetics
The pharmacokinetics of macrolides and ketolides, which include this compound, have been studied extensively . They display comparable elimination half-lives and clearance . Despite substantial plasma concentrations, they have excellent tissue penetration, as indicated by volumes of distribution of about 500 L and high intracellular concentrations . This may help to explain their good activity against a wide range of respiratory tract infections .
Result of Action
The result of this compound’s action is the inhibition of protein synthesis in bacteria, leading to their death . This makes this compound-containing antibiotics very useful in human medicine . In addition to their antibacterial activity, newly discovered 14-membered macrolides, which include this compound, exhibit other therapeutic potentials, such as anti-proliferative and anti-protistal activities .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the excessive use of antibacterials in the clinic, veterinary medicine, and farming has led to the development of resistance . Understanding the details of the mechanism of this compound action may inform rational design of new drugs and unveil important principles of translation regulation .
Eigenschaften
IUPAC Name |
(3S,4R,5R)-4,5-dihydroxy-3-methoxy-3-methylhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-6(10)7(11)8(2,12-3)4-5-9/h5-7,10-11H,4H2,1-3H3/t6-,7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSDVNKVGFVAQU-PRJMDXOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C)(CC=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@](C)(CC=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197001 | |
| Record name | Cladinose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
470-12-2 | |
| Record name | 2,6-Dideoxy-3-C-methyl-3-O-methyl-ribo-hexose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cladinose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cladinose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






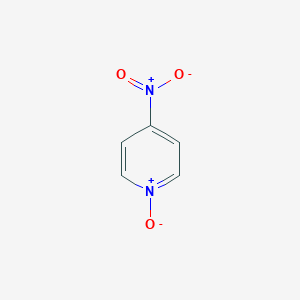

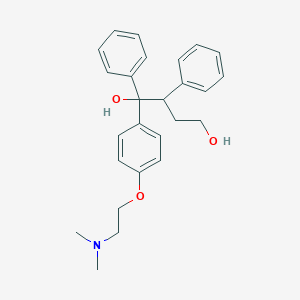
![4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride](/img/structure/B131963.png)
![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B131964.png)



